Cas no 1559-04-2 (1-Cyanocyclopropane-1-carboxamide)

1-Cyanocyclopropane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanecarboxamide, 1-cyano-
- Benzo[1,2-b:4,5-b']dithiophene, 2,6-diiodo-
- 1-Cyanocyclopropanecarboxamide
- 1-Cyanocyclopropane-1-carboxamide
- MFCD00039427
- BS-15977
- C72948
- 1559-04-2
- DB-162515
- SCHEMBL696037
- AKOS006337241
- CS-0144909
- RPTIMANCJIMDLS-UHFFFAOYSA-N
-
- MDL: MFCD00039427
- Inchi: InChI=1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8)
- InChI Key: RPTIMANCJIMDLS-UHFFFAOYSA-N
- SMILES: C1CC1(C#N)C(=O)N
Computed Properties
- Exact Mass: 110.048012819g/mol
- Monoisotopic Mass: 110.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.9Ų
- XLogP3: -0.6
1-Cyanocyclopropane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B15715-1g |
1-Cyanocyclopropanecarboxamide |
1559-04-2 | 95% | 1g |
¥3986.0 | 2023-09-09 | |
eNovation Chemicals LLC | Y1089352-100mg |
Cyclopropanecarboxamide, 1-cyano- |
1559-04-2 | 95% | 100mg |
$140 | 2025-02-21 | |
eNovation Chemicals LLC | Y1089352-1g |
Cyclopropanecarboxamide, 1-cyano- |
1559-04-2 | 95% | 1g |
$390 | 2024-06-05 | |
abcr | AB527738-250mg |
1-Cyanocyclopropanecarboxamide; . |
1559-04-2 | 250mg |
€379.90 | 2025-02-17 | ||
Alichem | A449039615-25g |
1-Cyanocyclopropanecarboxamide |
1559-04-2 | 95% | 25g |
$4,416.64 | 2023-02-07 | |
Alichem | A449039615-5g |
1-Cyanocyclopropanecarboxamide |
1559-04-2 | 95% | 5g |
$1,656.24 | 2023-02-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B15715-250mg |
1-Cyanocyclopropanecarboxamide |
1559-04-2 | 95% | 250mg |
¥2902.0 | 2023-09-09 | |
A2B Chem LLC | AY15658-1g |
Cyclopropanecarboxamide, 1-cyano- |
1559-04-2 | 95% | 1g |
$599.00 | 2024-01-03 | |
1PlusChem | 1P01FSJU-250mg |
Cyclopropanecarboxamide, 1-cyano- |
1559-04-2 | 95% | 250mg |
$178.00 | 2024-06-20 | |
Aaron | AR01FSS6-100mg |
Cyclopropanecarboxamide, 1-cyano- |
1559-04-2 | 95% | 100mg |
$94.00 | 2025-02-12 |
1-Cyanocyclopropane-1-carboxamide Related Literature
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
Additional information on 1-Cyanocyclopropane-1-carboxamide
1-Cyano Cyclopropanecarboxamide: A Comprehensive Overview
1-Cyano Cyclopropanecarboxamide, also known by its CAS number 1559-04-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with the molecular formula C6H6N2O, is characterized by its unique structure that combines a cyclopropane ring with a cyano group and a carboxamide functional group. The combination of these groups imparts distinctive chemical properties, making it a valuable compound for various applications.
The synthesis of 1-Cyano Cyclopropanecarboxamide typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled more efficient and selective pathways for its preparation. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps such as cyclopropanation and amidation. These methods not only enhance the yield but also improve the purity of the final product, which is crucial for its application in sensitive fields like drug discovery.
The structural uniqueness of 1-Cyano Cyclopropanecarboxamide lies in its strained cyclopropane ring, which introduces significant ring strain. This strain can be harnessed in various chemical reactions to induce specific reactivities. For example, the cyclopropane ring can act as a platform for [2+1] cycloaddition reactions, which are widely used in the construction of complex molecular architectures. Additionally, the cyano group serves as an electron-withdrawing substituent, further modulating the electronic properties of the molecule.
Recent studies have highlighted the potential of 1-Cyano Cyclopropanecarboxamide in drug design. Its ability to form hydrogen bonds due to the carboxamide group makes it a promising candidate for designing bioactive molecules. Researchers have investigated its interactions with various biological targets, including enzymes and receptors, demonstrating its potential as a lead compound for therapeutic agents. Moreover, its stability under physiological conditions and favorable pharmacokinetic profiles make it an attractive candidate for further exploration.
In terms of industrial applications, 1-Cyano Cyclopropanecarboxamide has found utility in polymer chemistry. Its ability to participate in polymerization reactions has led to the development of novel materials with tailored mechanical and thermal properties. For instance, it has been used as a monomer in the synthesis of high-performance polymers that exhibit excellent resistance to environmental factors such as UV radiation and temperature fluctuations.
The environmental impact of 1-Cyano Cyclopropanecarboxamide has also been a topic of recent research. Studies have shown that it exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further investigations are required to fully understand its long-term effects on ecosystems and to develop sustainable methods for its production and disposal.
In conclusion, 1-Cyano Cyclopropanecarboxamide, CAS number 1559-04-2, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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